1,2-Dinitroglycerin

Catalog No.
S566360
CAS No.
621-65-8
M.F
C3H6N2O7
M. Wt
182.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dinitroglycerin

CAS Number

621-65-8

Product Name

1,2-Dinitroglycerin

IUPAC Name

(1-hydroxy-3-nitrooxypropan-2-yl) nitrate

Molecular Formula

C3H6N2O7

Molecular Weight

182.09 g/mol

InChI

InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2

InChI Key

GFVHBTOOPNJKLV-UHFFFAOYSA-N

SMILES

C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O

Synonyms

1,2-dinitroglycerol, 1,2-glyceryl dinitrate, 1,3-dinitroglycerol, dinitroglycerol, glyceryl 1,2-dinitrate, glyceryl 1,3-dinitrate, glyceryl dinitrate, glyceryl-1,2-dinitrate, glyceryl-1,3-dinitrate, propanetriol 1,2-dinitrate, propanetriol 1,3-dinitrate

Canonical SMILES

C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O
  • Metabolism studies

    1,2-DNG is a major metabolite of the well-known vasodilator nitroglycerin, used to treat angina and heart failure. Researchers use 1,2-DNG in chromatographic and mass spectrometry techniques to study the metabolism and pharmacokinetics of nitroglycerin in the body. This helps understand how the drug is absorbed, distributed, and eliminated by the body, aiding in developing safer and more effective dosage regimens.

  • Chemical analysis and reference material

1,2-Dinitroglycerin is a chemical compound with the molecular formula C₃H₆N₂O₇ and a molecular weight of 182.09 g/mol. It is a dinitrate derivative of glycerol, specifically formed by the nitration of glycerol at the 1 and 2 positions. This compound is notable for its use in both medical applications and as an explosive, similar to its more well-known counterpart, nitroglycerin (1,2,3-propanetriol trinitrate). The compound is typically encountered as a viscous liquid and can be hazardous due to its explosive properties when subjected to heat or shock .

DNG is a highly dangerous compound due to its extreme sensitivity to shock, heat, and acid []. It can readily detonate, posing a significant risk of explosion [].

Here's some specific data on the hazards:

  • Sensitivity to impact: DNG is more shock-sensitive than nitroglycerin [].
  • Thermal stability: DNG decomposes rapidly at temperatures above 50°C [].
, primarily involving its nitro groups. It can react with water to form nitroglycerin:

C3H6N2O7+HNO3C3H5N3O9+H2O\text{C}_3\text{H}_6\text{N}_2\text{O}_7+\text{HNO}_3\rightarrow \text{C}_3\text{H}_5\text{N}_3\text{O}_9+\text{H}_2\text{O}

This reaction illustrates the conversion of 1,2-dinitroglycerin into nitroglycerin through the addition of nitric acid . Additionally, it can participate in redox reactions involving thiols, leading to the formation of nitric oxide and other nitrogen species .

1,2-Dinitroglycerin exhibits biological activity primarily through its conversion to nitric oxide within the body. Nitric oxide is a potent vasodilator that facilitates blood flow and reduces blood pressure. The compound's mechanism of action involves its bioactivation by mitochondrial aldehyde dehydrogenase, which catalyzes the formation of 1,2-glyceryl dinitrate from nitroglycerin . This pathway highlights its potential therapeutic applications in treating cardiovascular conditions.

The synthesis of 1,2-dinitroglycerin typically involves the nitration of glycerol using a mixture of concentrated nitric acid and sulfuric acid. The process can be summarized as follows:

  • Preparation: Glycerol is mixed with concentrated nitric acid and sulfuric acid.
  • Nitration: The mixture is maintained at controlled temperatures (around 22 °C) to prevent runaway reactions.
  • Isolation: The product is extracted and purified from the reaction mixture .

Alternative synthetic routes have been explored using microfluidic reactors for enhanced control over reaction conditions and yields .

Research indicates that 1,2-dinitroglycerin interacts with thiols in biological systems, leading to the generation of nitric oxide and other reactive nitrogen species. These interactions are crucial for its vasodilatory effects. Studies have shown that this reaction is pH-dependent and occurs optimally around pH 9.6 . Understanding these interactions is essential for optimizing therapeutic uses and minimizing side effects.

1,2-Dinitroglycerin shares structural similarities with several other nitrate esters, particularly nitroglycerin and glycerol trinitrate. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaNumber of Nitro GroupsPrimary Use
1,2-DinitroglycerinC₃H₆N₂O₇2Vasodilator/Explosive
NitroglycerinC₃H₅N₃O₉3Explosive/Vasodilator
Glycerol TrinitrateC₃H₅N₃O₉3Explosive
Isosorbide DinitrateC₈H₁₄N₂O₈2Angina treatment

Uniqueness: The primary distinction lies in the number of nitro groups; 1,2-dinitroglycerin has two nitro groups compared to three in nitroglycerin. This difference influences both its explosive properties and biological activity.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27321-62-6

Wikipedia

Glyceryl 1,2-dinitrate

Dates

Modify: 2023-08-15

Explore Compound Types